H-Gly-DL-Arg-DL-Asp-Gly-DL-Ser-OH

Catalog No.
S12564292
CAS No.
M.F
C17H30N8O9
M. Wt
490.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
H-Gly-DL-Arg-DL-Asp-Gly-DL-Ser-OH

Product Name

H-Gly-DL-Arg-DL-Asp-Gly-DL-Ser-OH

IUPAC Name

3-[[2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-[[2-[(1-carboxy-2-hydroxyethyl)amino]-2-oxoethyl]amino]-4-oxobutanoic acid

Molecular Formula

C17H30N8O9

Molecular Weight

490.5 g/mol

InChI

InChI=1S/C17H30N8O9/c18-5-11(27)23-8(2-1-3-21-17(19)20)15(32)25-9(4-13(29)30)14(31)22-6-12(28)24-10(7-26)16(33)34/h8-10,26H,1-7,18H2,(H,22,31)(H,23,27)(H,24,28)(H,25,32)(H,29,30)(H,33,34)(H4,19,20,21)

InChI Key

LDOAJVVLPHLOOI-UHFFFAOYSA-N

Canonical SMILES

C(CC(C(=O)NC(CC(=O)O)C(=O)NCC(=O)NC(CO)C(=O)O)NC(=O)CN)CN=C(N)N

H-Gly-DL-Arg-DL-Asp-Gly-DL-Ser-OH is a synthetic peptide composed of five amino acids: glycine, DL-arginine, DL-aspartic acid, glycine, and DL-serine. This compound is notable for its potential applications in various fields such as biochemistry, pharmacology, and materials science. The sequence of this peptide is specifically designed to mimic biological processes, making it a valuable tool for research and development. Its structure allows for interactions with cellular receptors, influencing various biological responses .

  • Oxidation: This reaction may lead to the formation of disulfide bonds or sulfoxides, particularly involving side chains of amino acids like cysteine and methionine.
  • Reduction: Disulfide bonds can be reduced to yield free thiols.
  • Substitution: Amino acid residues can be substituted to modify the peptide's properties. Common reagents for these reactions include hydrogen peroxide for oxidation and dithiothreitol for reduction.

The biological activity of H-Gly-DL-Arg-DL-Asp-Gly-DL-Ser-OH is primarily linked to its interaction with integrin receptors on cell surfaces. This interaction triggers intracellular signaling pathways that regulate cell adhesion, migration, and proliferation. The specific sequence of this peptide allows it to mimic natural ligands, thereby influencing cellular responses in various biological contexts .

The synthesis of H-Gly-DL-Arg-DL-Asp-Gly-DL-Ser-OH typically employs solid-phase peptide synthesis (SPPS). This method involves several key steps:

  • Resin Loading: The first amino acid (glycine) is attached to a solid resin.
  • Deprotection: Protective groups on the amino acids are removed to allow coupling.
  • Coupling: The next amino acid (DL-arginine) is activated and added to the growing chain.
  • Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (DL-aspartic acid, glycine, DL-serine).
  • Cleavage: The completed peptide is cleaved from the resin and purified.

H-Gly-DL-Arg-DL-Asp-Gly-DL-Ser-OH has a wide range of applications:

  • Biochemistry: Used in studies of protein-protein interactions and enzyme activity.
  • Pharmacology: Investigated for its potential in drug development and therapeutic applications.
  • Materials Science: Employed in the development of biomaterials and nanotechnology.
  • Cell Biology: Utilized in studies of cell adhesion, migration, and signaling pathways.

Research indicates that H-Gly-DL-Arg-DL-Asp-Gly-DL-Ser-OH interacts specifically with integrins on cell surfaces. These interactions can lead to significant changes in cellular behaviors such as adhesion and migration. Studies have demonstrated that this peptide can effectively mimic natural ligands involved in these processes, making it a critical component in understanding integrin-mediated signaling pathways .

Several compounds share structural similarities with H-Gly-DL-Arg-DL-Asp-Gly-DL-Ser-OH:

Compound NameKey Features
H-Arg-Gly-Asp-Ser-OHInvolved in cell adhesion; known for integrin binding.
H-Gly-DL-Asp-OHSimpler peptide used in chiral separation technologies.
H-Arg-Gly-Asp-OHSimilar structure but shorter; used in similar applications.
H-Gly-Arg-Ala-Asp-Ser-Pro-OHRelated peptide with applications in cell biology.

Uniqueness

The uniqueness of H-Gly-DL-Arg-DL-Asp-Gly-DL-Ser-OH lies in its specific sequence of amino acids, which provides a balance of hydrophilic and hydrophobic residues. This characteristic enhances its interaction with cell surface receptors compared to similar compounds, making it particularly effective for applications requiring precise control over cell adhesion and signaling.

XLogP3

-7.9

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

10

Exact Mass

490.21357456 g/mol

Monoisotopic Mass

490.21357456 g/mol

Heavy Atom Count

34

Dates

Last modified: 08-09-2024

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